Belinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Cancer Cell Growth and Therapy Resistance

One major area of scientific research involving Belinostat focuses on its ability to influence cancer cell growth and overcome therapy resistance. Cancer cells often exhibit abnormal gene expression patterns that promote uncontrolled growth and survival. Belinostat, by modifying chromatin structure and gene expression, can potentially:

- Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [Source: National Cancer Institute ]

- Increase the expression of genes that suppress tumor growth [Source: Clinical Cancer Research ]

- Reverse therapy resistance mechanisms employed by cancer cells [Source: Cancer Discovery ]

These effects are being studied in pre-clinical models and clinical trials to evaluate Belinostat's potential as a treatment for various cancers, either alone or in combination with other therapies.

Investigating Belinostat's Role Beyond Cancer

The research applications of Belinostat extend beyond cancer. Scientists are exploring its potential role in understanding and treating other diseases with underlying epigenetic dysregulation, which refers to abnormal modifications in chromatin structure. Some areas of investigation include:

- Neurodegenerative diseases: Belinostat might help restore normal gene expression patterns in neurodegenerative diseases like Alzheimer's and Parkinson's disease [Source: Journal of Alzheimer's Disease ]

- Autoimmune diseases: By modulating the immune response, Belinostat could be explored for treatment of autoimmune disorders like lupus or inflammatory bowel disease [Source: Arthritis & Rheumatology ]

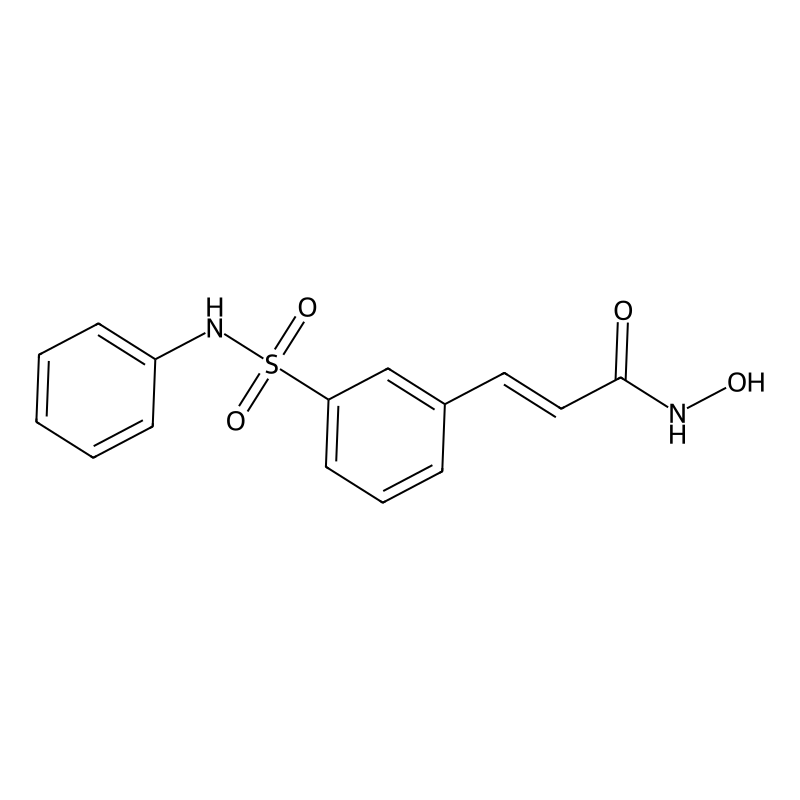

Belinostat is a histone deacetylase inhibitor, specifically designed to target the enzyme histone deacetylase, which plays a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones. This action leads to chromatin condensation and transcriptional repression. The chemical formula for belinostat is , and it is recognized by its systematic name, (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .

Belinostat was approved by the U.S. Food and Drug Administration in 2014 for the treatment of refractory or relapsed peripheral T-cell lymphoma. It is marketed under the trade name Beleodaq and is administered intravenously as a lyophilized powder that requires reconstitution .

Belinostat's primary mechanism of action involves inhibiting the activity of HDACs. By preventing HDACs from removing acetyl groups from histones, Belinostat alters the chromatin structure within cancer cells. This altered chromatin structure can lead to the activation of tumor suppressor genes and the downregulation of oncogenes, ultimately promoting cell death in cancer cells [, ].

Belinostat may also have additional mechanisms of action beyond HDAC inhibition, but these are still under investigation [].

Belinostat functions primarily through its inhibition of histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins. This accumulation results in cell cycle arrest and apoptosis in tumor cells. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by UDP-glucuronosyltransferase 1A1 and cytochrome P450 enzymes (CYP2A6, CYP2C9, CYP3A4) to produce various metabolites including belinostat amide and belinostat acid .

The primary metabolic reaction can be summarized as follows:

- Formation of Hydroxamic Acid: The initial reaction involves converting a suitable precursor into a hydroxamic acid derivative.

- Sulfonamide Introduction: A sulfonamide group is introduced to create the desired sulfonamide-hydroxamic structure.

- Final Coupling: The final product is obtained through coupling reactions that yield belinostat.

Specific details on the exact reagents and conditions are often proprietary or found in specialized chemical literature .

Belinostat is primarily used in oncology as a treatment for relapsed or refractory peripheral T-cell lymphoma. Its ability to alter gene expression through histone modification makes it a valuable tool in cancer therapy. Additionally, ongoing research is investigating its potential applications in other malignancies and conditions associated with aberrant histone deacetylation .

Belinostat has been shown to interact with several metabolic pathways due to its effects on cytochrome P450 enzymes. It inhibits CYP2C8 and CYP2C9 activities in vitro but does not significantly alter the pharmacokinetics of substrates for these enzymes when tested clinically . Drug-drug interactions are a critical consideration, especially with agents that affect liver enzyme activity or have hepatotoxic potential.

Belinostat belongs to a class of compounds known as histone deacetylase inhibitors. Other notable compounds in this category include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Vorinostat | C14H16N2O3 | First HDAC inhibitor approved for cutaneous T-cell lymphoma; acts on multiple HDAC isoforms. |

| Panobinostat | C17H19N3O4 | Broad-spectrum HDAC inhibitor with activity against various cancers; also targets non-histone proteins. |

| Romidepsin | C22H30N2O5S | A cyclic peptide that selectively inhibits HDAC1; used primarily for cutaneous T-cell lymphoma. |

Uniqueness of Belinostat:

- Belinostat's sulfonamide-hydroxamic structure sets it apart from other HDAC inhibitors, providing a distinct mechanism of action and potentially different pharmacokinetic properties.

- Its specific approval for peripheral T-cell lymphoma highlights its targeted therapeutic use compared to broader applications of other HDAC inhibitors.

Solubility Parameters across Solvent Systems

Belinostat demonstrates significant variation in solubility across different solvent systems, reflecting its amphiphilic nature and molecular structure. The compound exhibits excellent solubility in organic solvents, particularly dimethyl sulfoxide and ethanol, while showing limited aqueous solubility [1] [2] [3] [4].

The solubility in dimethyl sulfoxide ranges from 30 to 100 milligrams per milliliter, representing the highest solubility among tested solvents [1] [2] [3] [4]. This exceptional solubility in dimethyl sulfoxide is attributed to the compound's ability to form hydrogen bonds through its hydroxamic acid moiety and sulfur-containing functional groups. The wide range of reported values reflects differences in measurement conditions and preparation methods employed by various research groups.

Ethanol solubility ranges from 25 to 30 milligrams per milliliter, demonstrating good miscibility with alcoholic solvents [1] [2] [5]. This moderate solubility in ethanol is consistent with the compound's semi-polar nature and enables the preparation of stock solutions for biological assays. The solubility in ethanol can be enhanced through ultrasonic treatment and mild heating to 60 degrees Celsius [5].

Aqueous solubility remains severely limited, with values below 1 milligram per milliliter [6]. This poor water solubility presents significant challenges for pharmaceutical formulation and necessitates the use of solubilizing agents or alternative delivery systems. For aqueous buffer systems, belinostat requires initial dissolution in dimethyl sulfoxide followed by dilution with phosphate-buffered saline, achieving approximately 0.25 milligrams per milliliter in a 1:3 dimethyl sulfoxide to phosphate-buffered saline mixture [1].

| Solvent System | Solubility (mg/mL) | pH/Conditions | Reference |

|---|---|---|---|

| Dimethyl sulfoxide | 30-100 | - | [1] [2] [3] [4] |

| Ethanol | 25-30 | - | [1] [2] [5] |

| Dimethyl formamide | 30 | - | [1] [7] |

| Water | <1 | - | [6] |

| DMSO:PBS (1:3) | 0.25 | pH 7.2 | [1] |

| Ethanol:PBS (1:5) | 0.5 | pH 7.2 | [8] |

Thermal Stability Profiles

Belinostat exhibits moderate thermal stability with a melting point of 160 degrees Celsius with decomposition, though some sources report a range of 142-145 degrees Celsius [9] [10] [11]. The decomposition at the melting point indicates thermal instability at elevated temperatures, which is characteristic of hydroxamic acid-containing compounds.

Thermal gravimetric analysis reveals that belinostat undergoes thermal decomposition without presenting explosion hazards [7]. The compound demonstrates chemical stability under normal storage conditions when protected from light and moisture, with no decomposition occurring when used according to specifications [7].

The thermal stability of belinostat is significantly influenced by its crystalline form and the presence of solvent molecules. Differential scanning calorimetry studies indicate endothermic transitions associated with melting and potential polymorphic transformations. The compound's thermal behavior is consistent with its classification as a light-sensitive material requiring storage at -20 degrees Celsius [10] [4].

Storage stability studies demonstrate that belinostat maintains its integrity for extended periods under proper conditions. The compound exhibits enhanced stability when stored in amber vials under refrigeration with an inert atmosphere [10]. Reconstituted solutions show limited stability, remaining stable for up to 12 hours at controlled room temperature (15-25 degrees Celsius) and up to 36 hours when diluted for infusion [12].

| Temperature Range | Stability Observation | Storage Condition | Reference |

|---|---|---|---|

| -20°C | Stable for 3 years | Powder form | [10] [4] |

| 15-25°C | Stable 12 hours | Reconstituted solution | [12] |

| 15-30°C | Stable 36 hours | Diluted for infusion | [12] |

| 160°C | Decomposition | Melting point | [9] [10] [11] |

Crystalline Characteristics and Polymorphism

Belinostat exhibits polymorphic behavior with multiple crystalline forms identified through X-ray powder diffraction studies. The primary crystalline form, designated as Form I, is characterized by specific diffraction peaks at 14.7, 20.8, 21.2, and 26.4 degrees two-theta [13]. This form represents the most thermodynamically stable polymorph under standard conditions.

The crystalline Form I demonstrates characteristic powder X-ray diffraction patterns with additional peaks at 11.2, 13.7, and 16.7 degrees two-theta, providing a comprehensive fingerprint for identification [13]. Single-crystal X-ray diffraction analysis reveals that belinostat molecules adopt flexible conformations in different crystal structures, contributing to the observed polymorphic behavior [14].

Crystalline characteristics include a predicted density of 1.427 ± 0.06 grams per cubic centimeter, consistent with organic pharmaceutical compounds of similar molecular weight [10]. The crystal habit varies from white to light yellow powder to crystalline material, with the appearance influenced by the preparation method and storage conditions [11].

The polymorphic transformation between forms can be induced through thermal treatment or solvent-mediated processes. The conversion from acetone solvate to Form I occurs through controlled heating and solvent removal, demonstrating the relationship between solvated and unsolvated forms [13]. This transformation is crucial for pharmaceutical manufacturing, as different polymorphic forms may exhibit varying solubility and bioavailability properties.

| Polymorphic Form | Key XRD Peaks (2θ) | Density (g/cm³) | Appearance | Reference |

|---|---|---|---|---|

| Form I | 14.7, 20.8, 21.2, 26.4 | 1.427 ± 0.06 | White to light yellow | [13] [10] |

| Form I (additional) | 11.2, 13.7, 16.7 | - | Crystalline | [13] |

| Acetone solvate | 4.1, 8.2, 15.8, 21.3 | - | Crystalline | [13] |

Solvate Formation Tendencies with Hydrogen-Bond Acceptors

Belinostat demonstrates a pronounced tendency to form solvates with hydrogen-bond acceptor solvents, as predicted by COSMO-RS computational modeling [14]. This tendency is driven by the compound's ability to participate in intermolecular hydrogen bonding through its hydroxamic acid moiety and sulfur-containing functional groups.

Eight distinct solvates have been characterized, each exhibiting unique thermal stability profiles and crystalline arrangements [14]. The thermal stability order follows the sequence: 3-picoline solvate > dioxane solvate (alternative form) > N-methyl-2-pyrrolidinone solvate > cyclopentanone solvate > furan solvate > tetrahydrofuran solvate > dioxane solvate > dimethyl sulfoxide/water solvate [14].

The formation of solvates correlates strongly with the boiling points of the guest solvents and the crystal lattice energy. Higher boiling point solvents generally produce more thermally stable solvates, reflecting stronger intermolecular interactions and improved packing efficiency [14]. This relationship provides a predictive framework for selecting appropriate solvents for crystallization and formulation development.

Single-crystal X-ray diffraction studies reveal that belinostat adopts flexible conformations in different solvate structures, with the formation primarily driven by belinostat-solvent intermolecular interactions [14]. The improved packing efficiency achieved through solvent incorporation contributes to the overall stability of the solvated forms.

The acetone solvate represents a particularly important form, containing approximately 8.5 ± 1 percent acetone by weight with a molar ratio of belinostat to acetone of approximately 1:0.75-0.95 [13]. This solvate can be readily converted to the unsolvated Form I through controlled treatment with polar protic solvents, making it valuable for pharmaceutical purification processes.

| Solvate Type | Thermal Stability Rank | Solvent BP (°C) | Characterization Methods | Reference |

|---|---|---|---|---|

| 3-Picoline | 1st (highest) | 144.1 | PXRD, FTIR, TGA, XRD | [14] |

| Dioxane (alt.) | 2nd | 101.1 | PXRD, FTIR, TGA, XRD | [14] |

| N-Methyl-2-pyrrolidinone | 3rd | 202.0 | PXRD, FTIR, TGA, XRD | [14] |

| Cyclopentanone | 4th | 130.6 | PXRD, FTIR, TGA, XRD | [14] |

| Furan | 5th | 31.4 | PXRD, FTIR, TGA | [14] |

| Tetrahydrofuran | 6th | 66.0 | PXRD, FTIR, TGA, XRD | [14] |

| Dioxane | 7th | 101.1 | PXRD, FTIR, TGA, XRD | [14] |

| DMSO/Water | 8th (lowest) | 189.0 | PXRD, FTIR, TGA | [14] |

| Acetone | High | 56.1 | XRPD, TGA | [13] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Beleodaq

FDA Approval: Yes

Belinostat is approved to treat: Peripheral T-cell lymphoma in patients whose disease has recurred (come back) or is refractory (does not respond to treatment).

This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that belinostat provides a clinical benefit in these patients. Belinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX49 - Belinostat

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

414864-00-9

Absorption Distribution and Excretion

The volume of distribution is 409 ± 76.7 L.

1240 mL/min

Metabolism Metabolites

Wikipedia

6-APDB

Biological Half Life

Use Classification

Dates

2: Kim MJ, Lee JS, Park SE, Yi HJ, Jeong IG, Kang JS, Yun J, Lee JY, Ro S, Lee JS, Choi EK, Hwang JJ, Kim CS. Combination treatment of renal cell carcinoma with belinostat and 5-fluorouracil: A role for oxidative stress-induced DNA damage and HSP90-regulated thymidine synthase. J Urol. 2014 Nov 26. pii: S0022-5347(14)05012-5. doi: 10.1016/j.juro.2014.11.091. [Epub ahead of print] PubMed PMID: 25433307.

3: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2014 Nov 17. doi: 10.1111/bjh.13222. [Epub ahead of print] PubMed PMID: 25404094.

4: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.

5: Thomas A, Rajan A, Szabo E, Tomita Y, Carter CA, Scepura B, Lopez-Chavez A, Lee MJ, Redon CE, Frosch A, Peer CJ, Chen Y, Piekarz R, Steinberg SM, Trepel JB, Figg WD, Schrump DS, Giaccone G. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study. Clin Cancer Res. 2014 Nov 1;20(21):5392-402. doi: 10.1158/1078-0432.CCR-14-0968. Epub 2014 Sep 4. PubMed PMID: 25189481; PubMed Central PMCID: PMC4216756.

6: Poole RM. Belinostat: first global approval. Drugs. 2014 Sep;74(13):1543-54. doi: 10.1007/s40265-014-0275-8. PubMed PMID: 25134672.

7: Thompson CA. Belinostat approved for use in treating rare lymphoma. Am J Health Syst Pharm. 2014 Aug 15;71(16):1328. doi: 10.2146/news140056. PubMed PMID: 25074945.

8: McDermott J, Jimeno A. Belinostat for the treatment of peripheral T-cell lymphomas. Drugs Today (Barc). 2014 May;50(5):337-45. doi: 10.1358/dot.2014.50.5.2138703. Review. PubMed PMID: 24918834.

9: Savickiene J, Treigyte G, Valiuliene G, Stirblyte I, Navakauskiene R. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor belinostat in human acute promyelocytic leukemia cells. Anticancer Drugs. 2014 Sep;25(8):938-49. doi: 10.1097/CAD.0000000000000122. PubMed PMID: 24800886.

10: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.